molecular formula C16H12ClN3O3S2 B11263191 2-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

2-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B11263191
M. Wt: 393.9 g/mol
InChI Key: LIZUTXRIOOJDMT-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique structure that combines a chlorobenzenesulfonyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyridinyl and thiazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or catalytic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridinyl and thiazolyl groups can further enhance binding affinity and specificity through additional interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    TP-008: A compound with a similar structure that includes a pyridinyl group and a sulfonyl group.

    4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another compound with a pyridinyl group, used in metal-organic frameworks.

Uniqueness

2-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3O3S2

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H12ClN3O3S2/c17-12-1-3-13(4-2-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21)

InChI Key

LIZUTXRIOOJDMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl

Origin of Product

United States

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